Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1858436-35-7) is a spirocyclic ester characterized by a bicyclic structure with a 1,5-dioxaspiro[2.4]heptane core. The compound features a 4,4-dimethyl substitution on the spiro ring and an ethyl ester group at position 2. Its molecular formula is inferred as C₁₀H₁₆O₄ (based on structural analogs), with a molecular weight of approximately 200.23 g/mol . Limited commercial availability is noted, with only one supplier currently listed .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-12-8(11)7-10(14-7)5-6-13-9(10,2)3/h7H,4-6H2,1-3H3 |
InChI Key |
OTWCQYBJNXHXKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCOC2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the spirocyclic structure . The reaction conditions typically involve heating the reactants to a temperature of around 100°C and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for Ethyl 4,4-dimethyl-1,5-dioxaspiro[2This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methyl Esters with Varied Substituents
Methyl 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1865632-96-7)
- Molecular Formula : C₉H₁₄O₄ (MW: 186.21 g/mol) .
- Key Differences : Replaces the ethyl ester with a methyl group, reducing steric bulk and slightly increasing polarity.
Methyl 7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1934429-47-6)
Methyl 2-Chloro-4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Ethyl Esters with Modified Spiro Systems
Ethyl 4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 1692575-48-6)
- Molecular Formula : C₁₁H₁₈O₃ (MW: 198.26 g/mol) .
- Key Differences : Replaces the 1,5-dioxa ring with a 1-oxa system, reducing oxygen content and altering electronic properties. The 4,6,6-trimethyl substitution increases steric hindrance.
Ethyl 2-Ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1196-65-2)
Spirocyclic Esters with Expanded Ring Systems
Ethyl 2-Ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate
- Key Differences: Larger spiro[2.6]nonane ring system, which may reduce ring strain and modify conformational flexibility compared to spiro[2.4]heptane derivatives .
Data Table: Comparative Overview
*Inferred from structural analogs.
Research Findings and Gaps
- Electronic Effects : The 1,5-dioxaspiro[2.4]heptane core in the target compound likely exhibits higher polarity compared to 1-oxa analogs, influencing solubility and reactivity .
- Steric Influence : 4,4-Dimethyl groups may enhance kinetic stability by hindering nucleophilic attack at the ester carbonyl .
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